molecular formula C7H14ClNOSi B12319380 4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

Cat. No.: B12319380
M. Wt: 191.73 g/mol
InChI Key: FLYSOKSACGLOAO-UHFFFAOYSA-N
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Description

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is an organosilicon compound that features a nitrile group, a chloro substituent, and a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride. One common method involves the reaction of 4-chloro-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

On an industrial scale, the production of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity of the product and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry for synthesizing statins like Rosuvastatin, which are used to manage cholesterol levels .

Chiral Building Block : Its unique configuration allows it to act as a chiral building block in asymmetric synthesis, which is crucial for developing biologically active compounds .

Drug Development

Pharmaceutical Applications : The compound is investigated for its potential as a building block in drug formulation. Its stability and reactivity profiles can enhance drug efficacy and safety during development .

Quality Control : It is utilized in Quality Control (QC) and Quality Assurance (QA) processes during the commercial production of drugs, including those related to statins .

Synthesis of Statins

Research has highlighted the role of 4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile in synthesizing statins. For instance, its application in creating Rosuvastatin demonstrates its importance in pharmaceutical chemistry, showcasing its utility as an intermediate that facilitates the production of HMG-CoA reductase inhibitors essential for managing hypercholesterolemia .

Biochemical Studies

Studies have explored the interactions of nitrile-containing compounds with biological systems. The presence of the nitrile group may influence biological activity, making it a subject of interest for further research into its pharmacological properties and potential therapeutic applications .

Mechanism of Action

The mechanism of action of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The chloro and nitrile groups can participate in nucleophilic substitution and addition reactions, respectively, facilitating the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl ether moiety provides stability and protection, while the chloro and nitrile groups offer reactivity for further functionalization .

Biological Activity

4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, also known as (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, is an organic compound with the molecular formula C7_7H14_{14}ClNOSi and a molecular weight of approximately 191.73 g/mol. This compound is characterized by the presence of a chloro group, a trimethylsilyl group, and a nitrile group attached to a butane backbone. While specific biological activity data for this compound is limited, its structural components suggest potential biological interactions, particularly in the realm of pharmaceutical synthesis.

Structural Characteristics and Synthesis

The compound features distinct functional groups that influence its reactivity and biological activity:

  • Chloro Group : Often associated with increased biological activity due to its ability to participate in nucleophilic substitution reactions.
  • Trimethylsilyl Group : Known to enhance stability and reactivity, facilitating interactions with biological macromolecules.

The synthesis of this compound typically involves reactions that incorporate these functional groups while maintaining the integrity of the nitrile functionality. The synthesis process often includes the use of reagents such as trimethylsilyl chloride and various bases to facilitate the formation of the desired compound.

Potential Biological Activities

Although direct studies on the biological activity of this compound are sparse, compounds with similar structures have been noted for significant biological activities:

  • Statin Synthesis : The compound has been recognized for its utility in synthesizing statins, which are inhibitors of HMG-CoA reductase—an enzyme crucial in cholesterol biosynthesis. Statins are widely used for lowering LDL cholesterol levels and managing hypercholesterolemia .
  • Nucleophilic Substitution : The presence of the trimethylsilyl group may facilitate nucleophilic substitution reactions, potentially allowing for interactions with various biological targets.

Toxicity and Safety Considerations

Preliminary assessments suggest that while specific toxicity data on this compound is limited, it is essential to consider safety protocols during handling due to the presence of chlorine and nitrile functionalities, which can be hazardous .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound NameKey FeaturesUniqueness
This compoundContains both chloro and trimethylsilyl groupsEnhances reactivity compared to others
Trimethylsilyl chlorideOrganosilicon compoundLacks chloro and nitrile functionalities
4-ChlorobutanenitrileChloro group presentNo trimethylsilyl group, limiting reactivity

This table illustrates how the dual functional groups in this compound confer distinct chemical properties that make it a valuable intermediate in organic synthesis.

Case Studies and Research Findings

Research into related compounds has shown promising results regarding their applications in drug synthesis. For instance, studies on N-silyl ketene imines have demonstrated enhanced yields when using trimethylsilyl derivatives in various reactions . Although specific case studies on this compound are lacking, its structural characteristics suggest similar potential.

Properties

IUPAC Name

4-chloro-3-trimethylsilyloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYSOKSACGLOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(CC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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